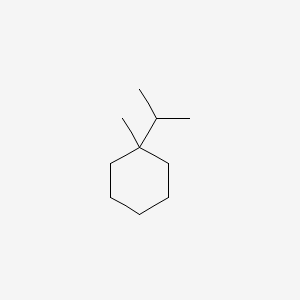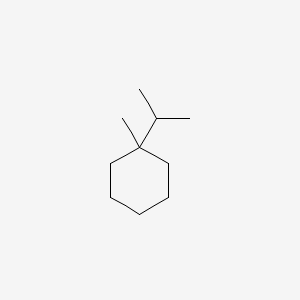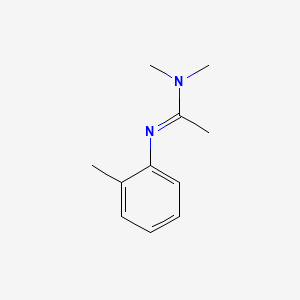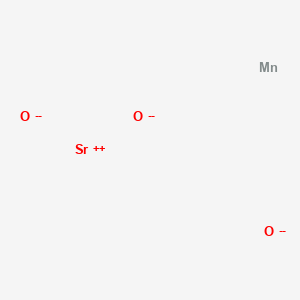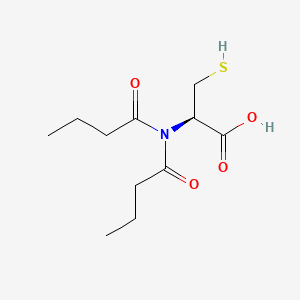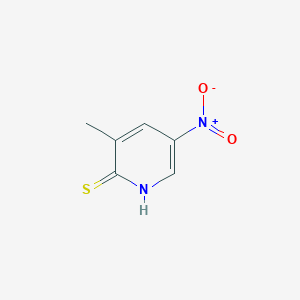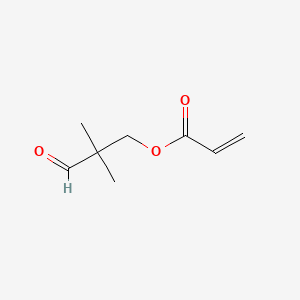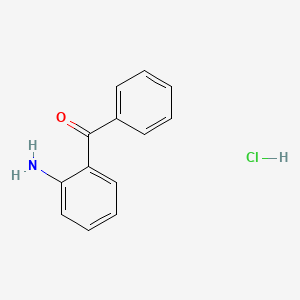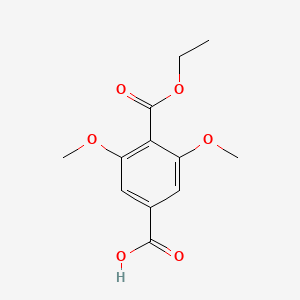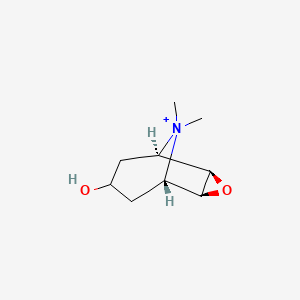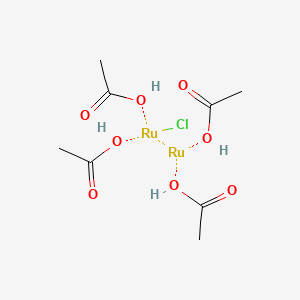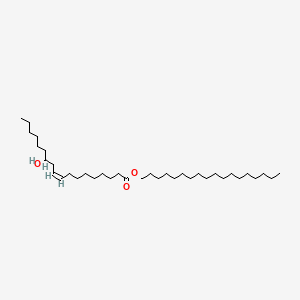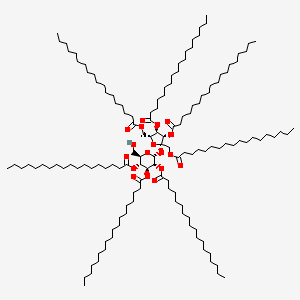
Sucrose heptastearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose heptastearate is a sucrose ester, specifically an ester of sucrose and stearic acid. It is a non-ionic surfactant known for its emulsifying properties. This compound is used in various industries, including food, cosmetics, and pharmaceuticals, due to its ability to stabilize emulsions and improve the texture of products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sucrose heptastearate can be synthesized through the esterification of sucrose with stearic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
Sucrose+Stearic AcidCatalystSucrose Heptastearate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of enzymatic methods to achieve higher specificity and yield. Lipase enzymes are commonly used to catalyze the esterification process, providing a more environmentally friendly and efficient method compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose heptastearate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into sucrose and stearic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide).
Major Products Formed:
Hydrolysis: Sucrose and stearic acid.
Transesterification: New ester compounds depending on the alcohol used.
Applications De Recherche Scientifique
Sucrose heptastearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical creams and ointments to enhance texture and stability.
Industry: Applied in the food industry as an emulsifier to improve the consistency and shelf life of products
Mécanisme D'action
The primary mechanism of action of sucrose heptastearate is its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions by forming a protective layer around dispersed droplets, preventing coalescence. The molecular targets include the interfaces of immiscible liquids, where this compound aligns itself to reduce interfacial tension .
Comparaison Avec Des Composés Similaires
- Sucrose monostearate
- Sucrose distearate
- Sucrose tristearate
Comparison: Sucrose heptastearate is unique due to its higher degree of esterification, which imparts superior emulsifying properties compared to its lower esterified counterparts. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Propriétés
Numéro CAS |
90567-58-1 |
|---|---|
Formule moléculaire |
C138H260O18 |
Poids moléculaire |
2207.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(octadecanoyloxy)oxan-2-yl]oxy-3,4-di(octadecanoyloxy)-5-(octadecanoyloxymethyl)oxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C138H260O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-106-113-125(140)147-121-124-133(151-128(143)116-109-102-95-88-81-74-67-60-53-46-39-32-25-18-11-4)136(154-131(146)119-112-105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)138(155-124,122-148-126(141)114-107-100-93-86-79-72-65-58-51-44-37-30-23-16-9-2)156-137-135(153-130(145)118-111-104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)134(152-129(144)117-110-103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)132(123(120-139)149-137)150-127(142)115-108-101-94-87-80-73-66-59-52-45-38-31-24-17-10-3/h123-124,132-137,139H,8-122H2,1-7H3/t123-,124-,132-,133-,134+,135-,136+,137-,138+/m1/s1 |
Clé InChI |
WKTGPVRCJVGUCH-MYELPBIZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


